molecular formula C18H25NO3 B12734467 Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester CAS No. 93101-76-9

Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester

Cat. No.: B12734467
CAS No.: 93101-76-9
M. Wt: 303.4 g/mol
InChI Key: FRWXWVPOKCGIGF-UHFFFAOYSA-N
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Description

Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester is a complex organic compound with a unique structure that combines elements of cyclopentane, propynyl, and azabicyclo octane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(222)oct-2-en-3-yl)methyl ester typically involves multiple steps, starting with the preparation of the cyclopentaneglycolic acid derivativeThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester is unique due to its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93101-76-9

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-cyclopentyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C18H25NO3/c1-2-9-18(21,16-5-3-4-6-16)17(20)22-13-15-12-19-10-7-14(15)8-11-19/h12,14,16,21H,3-8,10-11,13H2,1H3

InChI Key

FRWXWVPOKCGIGF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCCC1)(C(=O)OCC2=CN3CCC2CC3)O

Origin of Product

United States

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